molecular formula C7H14ClN3O B2928438 2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride CAS No. 1311316-14-9

2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

Cat. No.: B2928438
CAS No.: 1311316-14-9
M. Wt: 191.66
InChI Key: RPEADHUJCAGMBO-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are five-membered heterocyclic scaffolds containing an oxygen and two nitrogen atoms . They are frequently encountered in active pharmaceutical ingredients with various therapeutic focus . They possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen .


Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . The careful inspection of XRD data revealed intramolecular N–H∙∙∙N2 (oxadiazole) hydrogen bond in some structures .


Chemical Reactions Analysis

The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .

Scientific Research Applications

Scalable Synthesis

A study by Likhite et al. (2016) outlines a safe and scalable synthesis approach for 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide, emphasizing a process safety-driven strategy. This work highlights the importance of selecting thermally stable compounds and optimizing reaction parameters to ensure safety and efficiency in the synthesis of 1,2,4-oxadiazole derivatives (Likhite et al., 2016).

Energetic Materials

Yu et al. (2017) explored the synthesis of insensitive energetic materials based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan. Their work involved synthesizing N-trinitroethylamino derivatives and energetic salts, demonstrating the potential of 1,2,4-oxadiazole rings in the development of materials with superior detonation performance compared to traditional explosives like TNT (Yu et al., 2017).

Anticancer Agents

Research by Rashid et al. (2012) led to the synthesis of benzimidazoles bearing an oxadiazole nucleus, which were evaluated as anticancer agents. This study underscores the therapeutic potential of incorporating the 1,2,4-oxadiazole motif into molecular frameworks aimed at cancer treatment, with one compound showing significant growth inhibition activity (Rashid et al., 2012).

Chemical Methodology

Guo et al. (2015) developed a copper-catalyzed cascade annulation method for synthesizing various 3,5-disubstituted-1,2,4-oxadiazoles, highlighting the method's atom- and step-economy, functional group tolerance, and operational simplicity. This approach offers a straightforward protocol for preparing 1,2,4-oxadiazoles from readily available starting materials (Guo et al., 2015).

Future Directions

The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand of new hybrid drugs acting against resistant microorganism . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Properties

IUPAC Name

2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.ClH/c1-4(2)6(8)7-9-5(3)10-11-7;/h4,6H,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEADHUJCAGMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(C(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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